N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3O2 and its molecular weight is 376.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Agents
Some new tetrahydropyrimidine derivatives were synthesized, aiming at potential biological applications. The compounds were evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth compared to standard drugs. This suggests their potential as antimicrobial agents (Akbari et al., 2008).
Inhibitors of Gene Expression
Structure-activity relationship studies were conducted on compounds inhibiting NF-kappaB and AP-1 transcription factors. These studies aim to improve potential oral bioavailability and understand the critical features needed for activity. Such compounds have implications in regulating inflammatory responses and cancer (Palanki et al., 2000).
Antimicrobial Evaluation
New pyrimidine and condensed pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlights the potential of these compounds as antibacterial agents (Abdelghani et al., 2017).
Polyamide and Polyimide Synthesis
Research into the synthesis and properties of aromatic polyamides and polyimides based on specific tetrahydropyrimidine derivatives has been reported. These materials exhibit high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Yang & Lin, 1995).
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones, including derivatives similar to the queried compound, were determined, showing specific conformations and hydrogen bonding patterns. This work aids in understanding the structural requirements for anticonvulsant activity (Kubicki et al., 2000).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-15(17(24)22-14-5-3-2-4-13(14)20)16(23-18(25)21-10)11-6-8-12(19)9-7-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBJTKKSJZFAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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